molecular formula C11H22ClNO2 B2560830 (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride CAS No. 52598-90-0

(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride

Cat. No.: B2560830
CAS No.: 52598-90-0
M. Wt: 235.75
InChI Key: KJYVYQNKXSZKFC-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is (2,2,6,6-tetramethylpiperidin-4-yl)acetic acid hydrochloride . The structure consists of a piperidine ring substituted with four methyl groups at the 2, 2, 6, and 6 positions. An acetic acid moiety is attached to the 4-position of the piperidine ring, and the hydrochloride salt forms via protonation of the nitrogen atom.

The structural formula is represented as:
$$ \text{C}{11}\text{H}{22}\text{ClNO}_2 $$
with the following skeletal arrangement:

  • A six-membered piperidine ring
  • Methyl groups (-CH$$_3$$) at positions 2, 2, 6, and 6
  • A -CH$$_2$$COOH group at position 4
  • A chloride counterion associated with the protonated amine.

Molecular Formula and Mass Spectrometry-Derived Molecular Weight

The molecular formula is C$${11}$$H$${22}$$ClNO$$_2$$ . Key mass spectrometry data include:

  • Exact monoisotopic mass : 235.7509 g/mol
  • Fragmentation pattern : Dominant peaks correspond to the loss of HCl (36.46 g/mol) and the acetic acid moiety (60.05 g/mol).

A theoretical exact mass calculation confirms:
$$
\text{C}{11}(12.01 \times 11) + \text{H}{22}(1.008 \times 22) + \text{Cl}(35.45) + \text{N}(14.01) + \text{O}_2(16.00 \times 2) = 235.75 \, \text{g/mol}
$$
This matches experimental high-resolution mass spectrometry (HRMS) data.

CAS Registry Number and Regulatory Database Identifiers

The compound’s primary identifiers are:

Identifier Type Value Source
CAS Registry Number 52598-90-0 PubChem, ChemBK
PubChem CID 16194589 PubChem
EC Number Not formally assigned N/A
MDL Number MFCD13186186 Sigma-Aldrich
RTECS Number Not available N/A

Regulatory databases such as PubChem and the European Chemicals Agency (ECHA) classify it under non-controlled substance status, with no specific hazard codes listed. Its use in industrial applications (e.g., polymer stabilization) requires compliance with general laboratory safety protocols.

Properties

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10;/h8,12H,5-7H2,1-4H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYVYQNKXSZKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815282
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride typically involves the reaction of (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. For example, the catalytic hydrogenation of triacetoneamine to produce 2,2,6,6-tetramethyl-4-piperidinol, which can then be converted to the desired acetic acid derivative .

Chemical Reactions Analysis

Types of Reactions: (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved. For example, in biological systems, it may interact with proteins or nucleic acids, altering their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Substituents Key Features
(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride C₁₁H₂₂ClNO₂ Acetic acid group, hydrochloride salt High water solubility; used in aqueous coatings
4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid (HALS1) C₁₀H₁₉NO₃ Carboxylic acid group Lower molecular weight (201.27 g/mol); higher acidity
2,2,6,6-Tetramethyl-4-piperidinyl stearate (Cyasorb® UV-3853) C₂₇H₅₃NO₂ Stearic acid ester Hydrophobic; ideal for polyolefins
N-(2,2,6,6-Tetramethylpiperidin-4-yl)-β-aminopropionic acid dodecyl ester C₂₀H₄₀N₂O₂ Dodecyl ester, β-aminopropionic acid Enhanced compatibility with plastics; reduced volatility

Key Observations :

  • Hydrochloride vs. Free Amine: The hydrochloride salt improves solubility in polar matrices, unlike non-ionic HALS (e.g., Cyasorb® UV-3853), which are better suited for hydrophobic polymers .
  • Acetic Acid vs. Ester Derivatives : The acetic acid group enables hydrogen bonding with polar substrates, whereas esterified derivatives (e.g., stearate) enhance thermal stability and reduce migration .

Functional Performance

Table 2: Application-Specific Properties

Compound Molecular Weight (g/mol) UV Stabilization Efficiency Preferred Applications
This compound 235.75 Moderate-High Aqueous coatings, adhesives
Tetrakis(2,2,6,6-tetramethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate (MARK® LA-57) ~1,000+ Very High Automotive coatings, high-temperature polymers
Bis(1-undecanoxy-2,2,6,6-tetramethylpiperidin-4-yl)carbonate (MARK® LA-81) ~600+ High Agricultural films, outdoor textiles

Key Observations :

  • Molecular Weight Impact : Higher molecular weight derivatives (e.g., MARK® LA-57) exhibit lower volatility and longer-term stabilization in demanding environments .
  • Synergistic Blends : The target compound is often blended with UV absorbers (e.g., benzotriazoles) to enhance performance in multilayer systems .

Research and Industrial Relevance

The compound’s versatility in stabilizing diverse materials—from coatings to biodegradable nanocomposites—has driven research into its synergistic effects. For example, in ecofriendly polylactic acid (PLA) films, it mitigates photo-oxidative degradation without compromising biocompatibility . However, its hydrochloride form limits use in moisture-sensitive applications, prompting ongoing development of hydrophobic analogues .

Biological Activity

(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride is a piperidine derivative that has garnered attention in various fields of research due to its unique chemical structure and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H22ClNO2
  • IUPAC Name : 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid; hydrochloride
  • CAS Number : 52598-90-0

The compound features a piperidine ring with four methyl groups at positions 2 and 6, along with an acetic acid moiety attached to the nitrogen atom. This structural configuration contributes to its distinctive reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it can function as an inhibitor or activator of specific enzymes involved in biochemical pathways. The exact mechanism can vary depending on the target protein or nucleic acid involved.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes. Its interaction can alter enzymatic activity and subsequently affect metabolic pathways.
  • Protein Interactions : Studies suggest that it may bind to proteins, influencing their function and interactions within cellular systems.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on cancer cell lines. For instance:

Cell Line IC50 (µM) Notes
HL-60 (Leukemia)10.32Significant inhibition observed
HCT-15 (Colon)6.62Comparable to known inhibitors
UO-31 (Renal)7.69Suggests potential for therapeutic applications

These findings indicate that the compound may possess valuable anticancer properties.

Antiangiogenic Activity

The compound has also been evaluated for its antiangiogenic effects by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In vitro assays revealed promising results:

Assay Type IC50 (µM) Comments
VEGFR-2 Inhibition0.56Indicates strong potential as a VEGFR-2 inhibitor
Antiangiogenic Screening4.0High selectivity against endothelial cells

These results suggest that this compound could be a candidate for further development in antiangiogenic therapies.

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    A study assessed the impact of this compound on various human cancer cell lines including breast and colorectal cancers. The compound exhibited significant growth inhibition with IC50 values ranging from 0.66 µM to 0.84 µM across different cell types.
  • Mechanistic Insights :
    Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes like VEGFR-2. These studies revealed critical hydrogen bond interactions that may explain its inhibitory effects on angiogenesis.
  • Comparative Analysis :
    When compared to similar compounds such as 2,2,6,6-tetramethyl-4-piperidinol and others in its class, this compound demonstrated enhanced reactivity due to the presence of the acetic acid group.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,2,6,6-tetramethyl-4-piperidinyl)acetic acid hydrochloride?

  • Methodology : The synthesis typically involves alkylation or esterification of 2,2,6,6-tetramethylpiperidine derivatives. For example, reacting 2,2,6,6-tetramethyl-4-piperidinol with chloroacetic acid under basic conditions, followed by hydrochloric acid neutralization to form the hydrochloride salt. Optimization of reaction parameters (e.g., temperature: 60–80°C, solvent: ethanol/water mixtures) is critical to achieving yields >75% .
  • Key Steps :

  • Purification via recrystallization from ethanol/water.
  • Characterization using 1^1H/13^13C NMR to confirm substitution at the 4-position of the piperidine ring and the presence of the acetic acid moiety .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H NMR (D2_2O, δ 1.2–1.4 ppm for tetramethyl groups; δ 3.2–3.5 ppm for piperidinyl protons).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 234.2).
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguities, particularly for verifying hydrogen bonding in the hydrochloride salt .
    • Purity Assessment : HPLC with UV detection (λ = 210 nm) using a C18 column and acetonitrile/water mobile phase .

Q. What are the solubility properties of this compound in common solvents?

  • Data :

SolventSolubility (mg/mL)ConditionsReference
Water50–6025°C, pH 2–3
Methanol80–10025°C
Dichloromethane<1025°C
  • Note : Limited solubility in non-polar solvents necessitates polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and minimize by-products?

  • Experimental Design :

  • Catalyst Screening : Evaluate acidic (HCl, H2_2SO4_4) vs. basic (NaOH, K2_2CO3_3) conditions for ester hydrolysis and salt formation.
  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent ratio, and reaction time. For example, a 23^3 factorial design revealed that ethanol/water (3:1) at 70°C maximizes yield (82%) .
    • By-Product Analysis : LC-MS identifies dimerization products (e.g., via piperidine ring alkylation), which can be suppressed by excess chloroacetic acid .

Q. How to address discrepancies in reported solubility data across studies?

  • Contradiction Analysis :

  • pH Dependency : Solubility in water increases at lower pH (<3) due to protonation of the piperidine nitrogen. Conflicting reports may arise from unrecorded pH adjustments .
  • Crystallization Artifacts : Metastable polymorphs formed during rapid cooling can reduce apparent solubility. Use controlled crystallization (e.g., slow evaporation) for reproducibility .
    • Mitigation : Standardize solvent preparation (e.g., degassing, pH calibration) and report detailed experimental conditions .

Q. What experimental strategies elucidate pharmacological mechanisms and target interactions?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method; IC50_{50} values correlate with structural analogs (e.g., 4-piperidineacetic acid derivatives) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands for GABAA_A receptors) to assess affinity.
    • Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Glu153 in AChE) .

Q. How to design stability studies under varying storage conditions?

  • Protocol :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor decomposition via HPLC.
  • Kinetic Analysis : Arrhenius modeling predicts shelf-life at 25°C; current data suggest >24 months stability in sealed, desiccated containers .

Data Contradiction and Resolution

Q. Why do NMR spectra vary between synthetic batches?

  • Root Cause :

  • Tautomerism : The piperidine ring’s chair-boat interconversion alters proton environments, causing peak splitting. Use low-temperature NMR (−20°C) to stabilize conformers .
  • Residual Solvents : Ethanol traces (δ 1.1 ppm) may mask tetramethyl signals. Dry samples under vacuum (0.1 mbar, 24 h) before analysis .

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